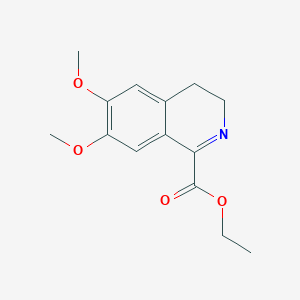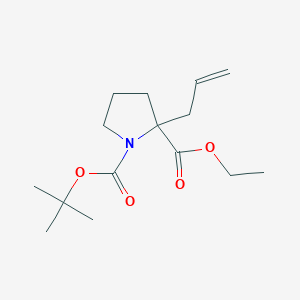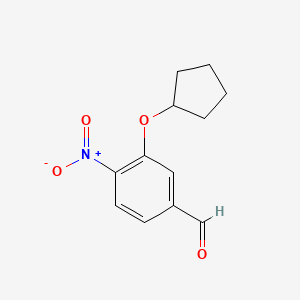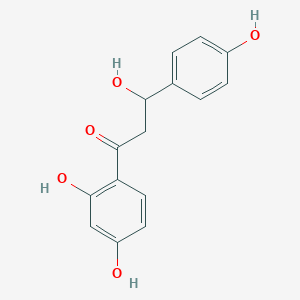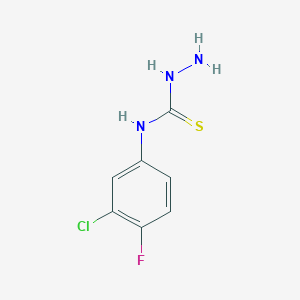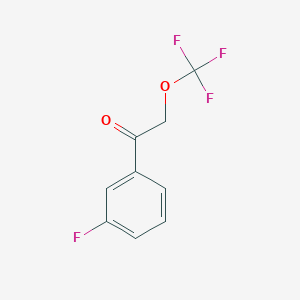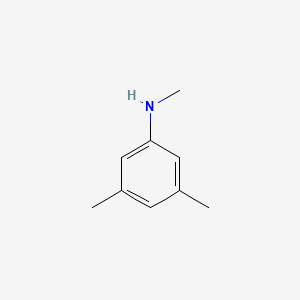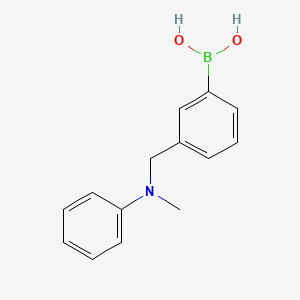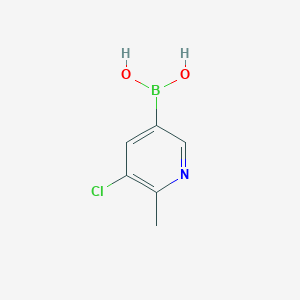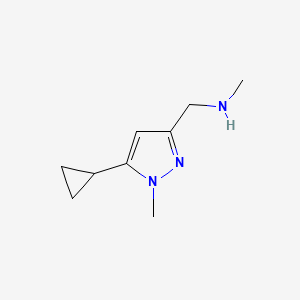
1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, making them significant in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine
- (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
Uniqueness
1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is unique due to its specific structural features and the presence of both cyclopropyl and pyrazole moieties. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
1345510-69-1 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 |
IUPAC名 |
1-(5-cyclopropyl-1-methylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-5-9(7-3-4-7)12(2)11-8/h5,7,10H,3-4,6H2,1-2H3 |
InChIキー |
DZIQQNCAVXCORX-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C(=C1)C2CC2)C |
正規SMILES |
CNCC1=NN(C(=C1)C2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)
![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)
![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)
![5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)

